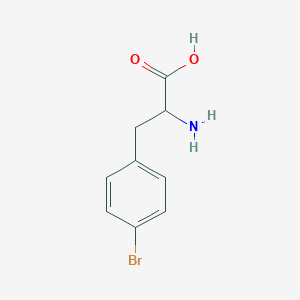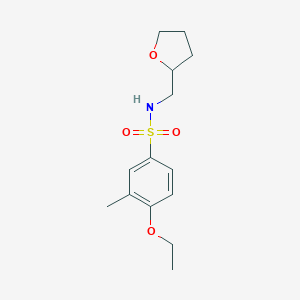
N-allyl-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2,4-dimethoxybenzenesulfonamide, also known as ADSB-N, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADSB-N is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-allyl-2,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been reported to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, this compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of HIV and HSV.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-2,4-dimethoxybenzenesulfonamide in lab experiments include its high purity and yield, as well as its wide range of biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-allyl-2,4-dimethoxybenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic drugs. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antiviral agent.
Synthesis Methods
The synthesis of N-allyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with allylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been reported to yield high purity and yield of this compound.
Scientific Research Applications
N-allyl-2,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2,4-dimethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)11-6-5-9(15-2)8-10(11)16-3/h4-6,8,12H,1,7H2,2-3H3 |
InChI Key |
MJMNZXSCPPDDMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)


![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)




![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)
